4-Chlorobutyldimethylchlorosilane

Description

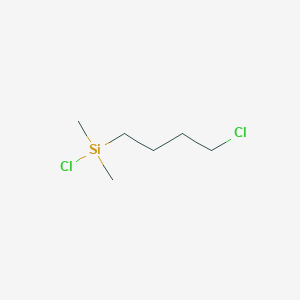

Structure

2D Structure

Properties

IUPAC Name |

chloro-(4-chlorobutyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVYPBFYHSUIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373901 | |

| Record name | Chloro(4-chlorobutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18145-84-1 | |

| Record name | Chloro(4-chlorobutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorobutyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-chlorobutyldimethylchlorosilane, a bifunctional organosilane of significant interest in materials science and pharmaceutical research. The document details the two primary synthetic methodologies: the industrial-scale hydrosilylation of 4-chloro-1-butene and the laboratory-scale Grignard reaction. Each section offers a deep dive into the reaction mechanisms, experimental considerations, and detailed protocols. Furthermore, this guide elucidates the applications of this compound, with a particular focus on its role in surface modification and as a versatile linker in the development of bioconjugates and solid-phase synthesis strategies pertinent to drug discovery.

Introduction: The Versatility of a Bifunctional Silane

This compound, with the chemical formula Cl(CH₂)₄Si(CH₃)₂Cl, is a valuable bifunctional molecule. It possesses two distinct reactive sites: a terminal chloroalkyl group and a chlorosilyl group. This dual reactivity makes it an important intermediate for the synthesis of a wide array of organosilicon compounds. The chlorosilyl moiety readily reacts with nucleophiles such as water, alcohols, and amines to form stable siloxane bonds, making it ideal for surface modification of materials bearing hydroxyl groups, such as silica and metal oxides.[1] Concurrently, the terminal chloroalkyl group can participate in various nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of organic molecules.

This unique combination of reactive handles has led to its application in diverse fields. In materials science, it is employed to functionalize surfaces, altering their properties to enhance hydrophobicity, adhesion, or biocompatibility.[1] In the realm of drug development, this compound serves as a critical linker molecule.[2] Linkers are essential components in bioconjugation, covalently connecting a biomolecule (like an antibody or peptide) to another molecule, such as a therapeutic agent.[2] The defined length and chemical stability of the butyl chain in this compound make it a predictable and reliable component in the design of complex drug delivery systems and in solid-phase peptide synthesis.[3][4]

This guide will provide the necessary technical details for the synthesis and application of this versatile compound, empowering researchers to leverage its unique properties in their work.

Synthetic Routes and Mechanistic Insights

There are two principal and well-established methods for the synthesis of this compound:

-

Hydrosilylation: The addition of a silicon hydride across a carbon-carbon double bond. This is the preferred industrial method.

-

Grignard Reaction: The reaction of an organomagnesium halide with a silicon halide. This method is often employed for smaller-scale laboratory syntheses.

Hydrosilylation of 4-Chloro-1-butene with Dimethylchlorosilane

Hydrosilylation is an atom-economical reaction that involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, the reaction proceeds via the anti-Markovnikov addition of dimethylchlorosilane (HSi(CH₃)₂Cl) to 4-chloro-1-butene.

Mechanism: The most common catalysts for this reaction are platinum-based, such as hexachloroplatinic acid (Speier's catalyst) or Karstedt's catalyst. The catalytic cycle is generally understood to involve the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product to regenerate the catalyst. The anti-Markovnikov regioselectivity is a key feature of this reaction, ensuring the silicon atom attaches to the terminal carbon of the double bond.

Reaction Scheme:

Figure 1: Hydrosilylation of 4-chloro-1-butene.

Experimental Protocol: Hydrosilylation

The following is a representative, generalized protocol based on established principles of hydrosilylation reactions with chlorosilanes. Researchers should optimize conditions based on their specific equipment and safety protocols.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 4-Chloro-1-butene | 90.55 | 1.0 | 90.55 |

| Dimethylchlorosilane | 94.62 | 1.1 | 104.08 |

| Karstedt's catalyst (2% Pt in xylene) | - | ~10-20 ppm Pt | ~0.1 mL |

| Anhydrous Toluene | - | - | 200 mL |

Procedure:

-

Reaction Setup: A 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Charging the Reactor: The flask is charged with anhydrous toluene (100 mL) and Karstedt's catalyst. The mixture is heated to 60-70 °C with stirring.

-

Addition of Reactants: A mixture of 4-chloro-1-butene and dimethylchlorosilane is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting materials.

-

Work-up and Purification: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed by distillation under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Excess Dimethylchlorosilane: A slight excess of dimethylchlorosilane is used to ensure complete conversion of the more valuable 4-chloro-1-butene.

-

Anhydrous Conditions: Chlorosilanes are highly sensitive to moisture and will readily hydrolyze. Therefore, all glassware must be dry, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Concentration: The catalyst loading is typically very low (in the ppm range) as platinum catalysts are highly efficient.

-

Temperature Control: While the reaction is exothermic, maintaining a controlled temperature is crucial to prevent side reactions and ensure selective formation of the desired product.

Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the preparation of a Grignard reagent from a suitable haloalkane, followed by its reaction with a chlorosilane. In this case, 4-chlorobutylmagnesium chloride is reacted with dimethyldichlorosilane.

Mechanism: The Grignard reagent, 4-chlorobutylmagnesium chloride, is a strong nucleophile. The carbon atom bonded to the magnesium has a significant carbanionic character and will attack the electrophilic silicon atom of dimethyldichlorosilane. This results in the displacement of one of the chloride ions from the silicon, forming the desired C-Si bond.

Reaction Scheme:

Figure 2: Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

This protocol is a representative laboratory-scale synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Magnesium turnings | 24.31 | 1.1 | 26.74 |

| 1,4-Dichlorobutane | 127.01 | 1.0 | 127.01 |

| Dimethyldichlorosilane | 129.06 | 1.2 | 154.87 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL |

| Iodine (crystal) | 253.81 | catalytic | small crystal |

Procedure:

-

Grignard Reagent Preparation:

-

A 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried.

-

The magnesium turnings and a small crystal of iodine are placed in the flask.

-

A small amount of a solution of 1,4-dichlorobutane in anhydrous THF (100 mL) is added to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 1,4-dichlorobutane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethyldichlorosilane:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of dimethyldichlorosilane in anhydrous THF (100 mL) is added dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and dilute hydrochloric acid to quench any unreacted Grignard reagent and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under vacuum.

-

Causality Behind Experimental Choices:

-

Anhydrous THF: THF is a common solvent for Grignard reactions as it solvates the magnesium species, facilitating the reaction. It must be anhydrous as Grignard reagents are strong bases and will be quenched by water.

-

Iodine Crystal: Iodine is often used as an initiator for Grignard reactions. It reacts with the magnesium surface to form magnesium iodide, which helps to activate the magnesium.

-

Reverse Addition: Adding the Grignard reagent to the dimethyldichlorosilane (or vice-versa, depending on desired selectivity) can help to control the exothermicity of the reaction and can influence the product distribution if multiple reactive sites are present on the silane.

-

Temperature Control: The reaction of the Grignard reagent with the chlorosilane is highly exothermic. Low temperatures are necessary to prevent side reactions, such as Wurtz coupling.

Applications in Research and Development

Surface Modification

The primary application of this compound is in the chemical modification of surfaces. The chlorosilyl group can react with surface hydroxyl groups on substrates like silica, glass, and metal oxides to form a stable, covalent siloxane bond. The pendant chlorobutyl chain can then be used for further functionalization.

Workflow for Surface Modification:

Figure 3: General workflow for surface modification.

This process allows for the creation of surfaces with tailored properties. For example, the chlorobutyl group can be converted to an azide, which can then be used in "click" chemistry reactions for the immobilization of biomolecules.

Linker in Bioconjugation and Drug Delivery

In the field of drug development, this compound can be used to synthesize linkers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[2] The linker connects the targeting moiety (e.g., an antibody) to the cytotoxic payload. The properties of the linker, such as its length, flexibility, and stability, are critical for the efficacy and safety of the ADC.[5]

The butyl chain of this compound provides a defined spacer, and the terminal chloro group can be converted to other functionalities (e.g., maleimide, azide) for conjugation to proteins or drugs.

Solid-Phase Synthesis

In solid-phase synthesis, molecules are built up on a solid support (resin). This compound can be used to functionalize the resin, providing a reactive handle for the attachment of the first building block in a synthetic sequence.[3][4] For example, in solid-phase peptide synthesis, the chlorobutyl-functionalized resin can be used to anchor the first amino acid.[3][6]

Safety and Handling

Chlorosilanes are hazardous chemicals and must be handled with appropriate safety precautions.

-

Reactivity with Water: Chlorosilanes react vigorously with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[7] All handling should be done in a well-ventilated fume hood and under anhydrous conditions.

-

Corrosivity: Both the chlorosilane itself and the HCl gas produced upon hydrolysis are corrosive to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of moisture.

Conclusion

This compound is a versatile and valuable bifunctional organosilane with important applications in both materials science and the life sciences. Its synthesis, primarily through hydrosilylation on an industrial scale and via Grignard reactions in the laboratory, is well-established. The dual reactivity of this compound allows for the precise engineering of surfaces and the construction of complex molecular architectures, such as those required for targeted drug delivery and solid-phase synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers seeking to exploit its full potential.

References

- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8206676B2 - Method for making a chlorosilane - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. scispace.com [scispace.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

Introduction: A Bifunctional Reagent for Complex Syntheses

An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1) for Advanced Synthetic Applications

This compound is a unique organosilicon compound distinguished by its two distinct reactive centers: a highly labile silicon-chlorine bond and a more stable carbon-chlorine bond at the terminus of a butyl chain. This bifunctionality makes it an invaluable tool for researchers and synthetic chemists, particularly in drug development and materials science. It serves not merely as a simple protecting group but as a versatile linker and a strategic element for intramolecular reactions. Unlike standard silylating agents that offer only temporary protection, this compound provides a protected intermediate that is pre-functionalized for subsequent, selective transformations at the alkyl chloride terminus. This guide offers a comprehensive exploration of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective handling. It is a colorless liquid that reacts rapidly with moisture and protic solvents, releasing corrosive hydrogen chloride gas.[1][2] Strict anhydrous conditions are mandatory for its storage and use.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18145-84-1 | [1] |

| Molecular Formula | C6H14Cl2Si | [1][5] |

| Molecular Weight | 185.17 g/mol | [1][6] |

| Boiling Point | 100 °C | [1][5] |

| Density | 1.03 g/cm³ | [1][5] |

| Refractive Index | 1.4503 | [1][5] |

| Flash Point | 45 °C | [1][5] |

Table 2: Hazard and Safety Information

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor.[1] | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[7] |

| Corrosivity | Causes severe skin burns and eye damage.[1][7] | Wear suitable protective clothing, gloves, and eye/face protection.[1] |

| Reactivity | Reacts violently with water, moisture, alcohols, and bases, producing toxic and corrosive HCl gas.[1][2][7] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated place.[3][4] |

| Toxicity | Poisonous by ingestion and inhalation. Corrosive to the respiratory tract.[2][3] | Use only in a chemical fume hood. Avoid breathing vapors.[4] |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off immediately with plenty of water.[6] If inhaled, move to fresh air.[3] |

Synthesis of this compound

The most common industrial synthesis for this class of compound is the catalytic hydrosilylation of an alkene.[8][9] This method is highly atom-economical, forming a silicon-carbon bond by adding a Si-H bond across a C=C double bond.

A plausible and efficient route involves the platinum-catalyzed hydrosilylation of 4-chloro-1-butene with dimethylchlorosilane. Dimethylchlorosilane can be sourced directly or prepared via the reduction of dimethyldichlorosilane. The catalyst, often Speier's catalyst (H₂PtCl₆), facilitates the addition of the Si-H group across the terminal double bond, yielding the desired product with high regioselectivity.[10]

Core Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its two chloro-substituents.

Selective Silylation of Alcohols (Si-Cl Reactivity)

The silicon-chlorine bond is highly electrophilic and reacts readily with nucleophiles like alcohols to form stable silyl ethers.[11][12] This protection strategy is fundamental in multi-step synthesis to mask the reactivity of hydroxyl groups.

Protocol 1: General Procedure for Alcohol Protection

-

Inert Atmosphere: Assemble a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve the alcohol substrate (1.0 eq.) and a base such as imidazole (2.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Silylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Substitution at the Alkyl Terminus (C-Cl Reactivity)

Once the silyl ether is formed, the terminal alkyl chloride becomes the primary site for further functionalization. This allows the substrate to be tethered to other molecules, surfaces, or functional groups through standard S N 2 reactions.

This two-step sequence is highly valuable in fields like drug delivery, where a therapeutic molecule (R-OH) can be linked to a targeting moiety (Nu), or in materials science for surface modification.[14][15]

Example Application: Tethering to an Azide

A common transformation involves converting the terminal chloride to an azide. The azide can then be used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for efficient bioconjugation.

-

Setup: Dissolve the silyl ether intermediate (1.0 eq.) in a polar aprotic solvent like DMF.

-

Substitution: Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup & Purification: After cooling, pour the reaction mixture into water and extract with an ether-based solvent. Wash, dry, and purify as described in Protocol 1.

Deprotection of the Silyl Ether

The removal of the silyl protecting group is a critical final step. The choice of deprotection conditions depends on the stability of other functional groups within the molecule.

Fluoride-Mediated Cleavage

The most common and selective method for silyl ether cleavage is the use of a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[11][16] The high strength of the silicon-fluoride bond (Si-F) is the thermodynamic driving force for this reaction.[13] The mechanism is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.[17]

References

- 1. chembk.com [chembk.com]

- 2. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]

- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

structure of 4-Chlorobutyldimethylchlorosilane

An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane: Structure, Reactivity, and Applications

Abstract

This compound, CAS No. 18145-84-1, is a bifunctional organosilane reagent of significant interest to researchers in materials science, organic synthesis, and drug development. Its unique structure, featuring two distinct reactive chlorine atoms—one attached to the silicon center and the other at the terminus of a butyl chain—provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive analysis of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it details field-proven applications, including its use as a surface modification agent, a crosslinker for polymers, and a critical intermediate in the synthesis of complex molecules. This document is intended to serve as a technical resource for scientists and professionals, providing both foundational knowledge and practical protocols to effectively utilize this compound in research and development settings.

Core Molecular Structure and Physicochemical Properties

This compound (CBDCS) is a colorless liquid characterized by the chemical formula C₆H₁₄Cl₂Si.[1][2] The molecule's utility is derived from its dichotomous structure: a highly reactive chlorosilyl group and a less reactive primary alkyl chloride. The silicon atom is bonded to two methyl groups, the 4-chlorobutyl chain, and a chlorine atom. This arrangement allows for sequential or orthogonal chemical modifications at two distinct sites.

The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis, even with atmospheric moisture, making it a prime site for reactions with nucleophiles like alcohols and amines.[2][3] In contrast, the C-Cl bond on the butyl chain behaves as a typical primary alkyl halide, suitable for nucleophilic substitution reactions under more controlled conditions.

Caption: Molecular .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 18145-84-1 | [1] |

| Molecular Formula | C₆H₁₄Cl₂Si | [1][2] |

| Molecular Weight | 185.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.03 g/cm³ | [1][3] |

| Boiling Point | 100 °C | [1] |

| Flash Point | 45 °C | [1][3] |

| Refractive Index | 1.4503 | [1][3] |

| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents |[3] |

Synthesis and Purification

Synthesis Pathway: Hydrosilylation

The principal industrial synthesis of CBDCS involves the hydrosilylation of 1,4-dichlorobutane with dimethylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

Causality of Experimental Choice: Hydrosilylation is the preferred method due to its high atom economy and efficiency in forming stable silicon-carbon bonds. The catalyst facilitates the addition of the Si-H bond across a double bond if an unsaturated precursor is used, or in this case, promotes the reaction with an alkyl halide. The reaction with 1,4-dichlorobutane provides a direct and scalable route to the target molecule.[2]

Caption: General workflow for the synthesis of CBDCS.

Experimental Protocol: Synthesis

-

Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: The flask is charged with 1,4-dichlorobutane and the platinum catalyst.

-

Addition: Dimethylchlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.

-

Reaction: The mixture is heated to the appropriate temperature (as determined by the specific catalyst used) and refluxed for several hours until the reaction is complete, which can be monitored by GC or NMR.

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The necessity of distillation is to remove unreacted starting materials and any potential side products, ensuring high purity for subsequent applications.

Spectroscopic and Spectrometric Characterization

Structural confirmation of CBDCS is unequivocally achieved through a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The dimethylsilyl protons appear as a sharp singlet, while the protons of the butyl chain appear as distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Si and Cl).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Est.) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| (CH₃ )₂SiCl | ~0.4 | Singlet | 6H | Protons on methyl groups attached to silicon.[4] |

| Si-CH₂ - | ~0.9 | Triplet | 2H | Protons on C1 of the butyl chain. |

| -CH₂-CH₂ -CH₂ -CH₂Cl | ~1.8 | Multiplet | 4H | Protons on C2 and C3 of the butyl chain.[5][6] |

| -CH₂ -Cl | ~3.5 | Triplet | 2H | Protons on C4, deshielded by the terminal chlorine.[5][7] |

Note: Estimated shifts are based on analogous structures and general principles. Actual spectra should be referenced for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is characterized by strong C-H stretching bands, along with vibrations characteristic of the Si-C and C-Cl bonds.[8]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| C-H (Alkyl) | 2850 - 2960 | Strong | Stretching |

| Si-CH₃ | 1250 - 1270 | Strong | Symmetric Deformation (Umbrella) |

| Si-CH₃ | 790 - 840 | Strong | Rocking |

| C-Cl | 600 - 800 | Strong | Stretching[9] |

| Si-Cl | 450 - 650 | Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and revealing the fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for purity analysis.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (184 m/z for the most abundant isotopes) should be observable.

-

Isotope Pattern: The presence of two chlorine atoms and one silicon atom will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

-

Key Fragments: Common fragmentation pathways include the loss of a methyl group (-15), a chlorine radical (-35), or cleavage of the butyl chain.

Caption: Typical analytical workflow for purity and identity confirmation.

Chemical Reactivity and Mechanistic Insights

Reactions at the Silyl Chloride Center: Derivatization and Protection

The high reactivity of the Si-Cl bond is the cornerstone of CBDCS's utility as a derivatizing agent. It readily reacts with nucleophilic functional groups containing active hydrogens, such as alcohols (-OH), amines (-NH), and carboxylic acids (-COOH). This process, known as silylation, converts polar, non-volatile compounds into more volatile and thermally stable silyl derivatives, making them amenable to analysis by gas chromatography.[10]

Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (O or N) on the electrophilic silicon center, with the subsequent elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl produced, driving the reaction to completion.

Caption: Nucleophilic substitution at the silicon center.

Reactions at the Alkyl Chloride Center: A Gateway to Functionalization

The C-Cl bond at the end of the butyl chain allows for a second layer of chemical modification, typically via Sₙ2 reactions. This enables the covalent attachment of the entire silyl moiety onto other molecules or surfaces. A prominent application is in the synthesis of precursors for "click chemistry," a set of powerful, specific, and biocompatible reactions used extensively in drug discovery and bioconjugation.[11]

Protocol: Synthesis of an Azide-Functionalized Silane

-

To a solution of this compound in a polar aprotic solvent (e.g., DMF), add sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried and the solvent is removed to yield 4-azidobutyldimethylchlorosilane.

This azido-silane can then be "clicked" onto an alkyne-containing molecule or biomolecule, serving as a versatile linker.

Caption: Application of CBDCS in bioconjugation via click chemistry.

Applications in Research and Development

Surface Modification and Materials Science

The ability of CBDCS to react with surface hydroxyl groups makes it an excellent agent for modifying inorganic substrates like glass, silica, and metal oxides. This modification creates a covalently bound, hydrophobic layer on the surface, which is useful for:

-

Creating Hydrophobic Coatings: Imparting water-repellency to surfaces.

-

Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic fillers.

-

Passivating Surfaces: Preventing the adsorption of sensitive analytes onto active surfaces, for example, in chromatography vials.[12]

Drug Discovery and Development

In the pharmaceutical sciences, the precise assembly of molecular components is paramount.[13][14] CBDCS serves as a bifunctional linker, enabling the connection of different molecular entities. For example, it can be used to tether a targeting moiety to a therapeutic payload or a fluorescent probe. Its role as a derivatization agent is also critical in metabolomics and drug metabolism studies, where it enhances the detectability of polar metabolites by LC-MS or GC-MS.[10][15][16]

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Table 4: Safety and Handling Procedures

| Hazard Category | Description & Precaution | Reference(s) |

|---|---|---|

| Corrosive | Causes severe skin burns and eye damage.[17] Work in a chemical fume hood. | [17] |

| Flammable | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[18] | [18] |

| Water Reactive | Reacts violently with water, releasing toxic gas (HCl). Handle under an inert, dry atmosphere (nitrogen or argon). | |

| Personal Protective Equipment (PPE) | Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat.[17] | [17] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][19] If inhaled, move to fresh air.[19] | [17][19] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, strong bases, oxidizing agents).[17][19] Store locked up.[17] |[17][19] |

Conclusion

This compound is a powerful and versatile chemical tool for researchers. Its dual-reactive centers—a labile silyl chloride and a stable alkyl chloride—provide a gateway to a vast array of chemical modifications. From rendering surfaces hydrophobic to building complex molecular architectures for drug discovery, the applications of CBDCS are extensive. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 18145-84-1 [m.chemicalbook.com]

- 4. Chlorotrimethylsilane(75-77-4) 1H NMR [m.chemicalbook.com]

- 5. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 4-Chlorobutyl acetate(6962-92-1) 1H NMR [m.chemicalbook.com]

- 7. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR spectrum [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gelest.com [gelest.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Introduction: Unveiling a Bifunctional Silylating Agent

An In-depth Technical Guide to the Mechanism of Action of 4-Chlorobutyldimethylchlorosilane for Researchers and Drug Development Professionals

This compound, with the chemical formula C₆H₁₅Cl₂Si, is an organosilicon compound that presents a unique dual-reactivity profile, making it a versatile tool in synthetic chemistry, materials science, and drug development.[1] At its core, it is a bifunctional molecule featuring two distinct reactive sites: a highly labile silicon-chlorine (Si-Cl) bond and a more stable carbon-chlorine (C-Cl) bond at the terminus of a butyl chain. This structural dichotomy is the key to its multifaceted mechanism of action, allowing for sequential or orthogonal chemical transformations.

This guide provides an in-depth exploration of the core mechanisms of this compound, moving beyond simple reaction schemes to explain the causality behind its reactivity. We will delve into its primary function as a silylating agent and its secondary role as an alkylating linker, supported by detailed protocols and mechanistic diagrams designed for the practicing scientist.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18145-84-1 | [1][2] |

| Molecular Formula | C₆H₁₅Cl₂Si | [1][3] |

| Molecular Weight | 185.17 g/mol | [1][4] |

| Density | 1.03 g/cm³ | [1][2] |

| Boiling Point | 100 °C | [1] |

| Flash Point | 45 °C | [1][2] |

| Refractive Index | 1.4503 | [1][2] |

| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, and protic solvents | [2] |

The Core Directive: A Tale of Two Chlorides

The central mechanism of this compound hinges on the significant difference in reactivity between its two chlorine atoms.

-

The Silyl Chloride (Si-Cl): This bond is exceptionally reactive towards nucleophiles. The silicon atom is electropositive, and the bond is highly polarized. Furthermore, the presence of empty d-orbitals on the silicon atom allows for the formation of a pentacoordinate intermediate, lowering the activation energy for nucleophilic substitution. This site reacts rapidly and often exothermically with protic species like alcohols, amines, and even ambient moisture.[2]

-

The Alkyl Chloride (C-Cl): This is a primary alkyl chloride. Its reactivity is governed by standard nucleophilic substitution (typically Sₙ2) mechanisms. Compared to the silyl chloride, this bond is far more stable and requires more forcing conditions (e.g., a strong nucleophile, elevated temperature) to react.

This differential reactivity allows for a two-stage functionalization strategy. The Si-Cl group can be used to first anchor the molecule to a substrate or another molecule, leaving the chlorobutyl group intact for subsequent chemical modification.

Mechanism I: The Primary Action as a Silylating Agent

Silylation is the most immediate and common application of this compound. It involves the reaction of the Si-Cl moiety with a nucleophile containing an active hydrogen, such as an alcohol, amine, or carboxylic acid. This process, often referred to as derivatization, is crucial for protecting functional groups, increasing the volatility of analytes for gas chromatography (GC), and enhancing solubility in non-polar solvents.[5][6]

The general order of reactivity for silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides .

The reaction proceeds via a nucleophilic attack on the electrophilic silicon atom, displacing the chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which can be corrosive and may cause side reactions.[7] Therefore, the reaction is almost always performed in the presence of a non-nucleophilic base, such as pyridine or imidazole, to act as an HCl scavenger.

Caption: Silylation of an alcohol using this compound.

Application: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

In drug metabolism studies or forensic analysis, many compounds are too polar or non-volatile for direct GC-MS analysis. Derivatization with a silylating agent like this compound masks polar functional groups (-OH, -NH₂, -COOH), increasing volatility and thermal stability.[5][8]

Experimental Protocol 1: General Silylation of a Steroidal Alcohol for GC-MS Analysis

-

Objective: To derivatize a hydroxyl group on a cholesterol standard to increase its volatility for GC analysis.

-

Trustworthiness: This protocol incorporates an inert atmosphere and an HCl scavenger to prevent degradation of the reagent and unwanted side reactions, ensuring a clean conversion.

Materials:

-

Cholesterol (10 mg)

-

Anhydrous Pyridine (1.0 mL)

-

This compound (50 µL)

-

Anhydrous Hexane (2.0 mL)

-

Anhydrous Sodium Sulfate

-

2 mL reaction vial with a PTFE-lined cap

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Preparation: Place 10 mg of cholesterol into a clean, dry 2 mL reaction vial. Dry the vial under high vacuum or in an oven at 110°C for at least 2 hours and cool under a stream of inert gas (N₂ or Ar).

-

Dissolution: Add 1.0 mL of anhydrous pyridine to the vial. Pyridine serves as both the solvent and the HCl scavenger.

-

Reagent Addition: Using a dry syringe, add 50 µL of this compound to the solution. The mixture may become slightly warm.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

-

Work-up: Cool the vial to room temperature. Add 2.0 mL of anhydrous hexane. A white precipitate (pyridinium hydrochloride) will form.

-

Purification: Transfer the entire mixture to a small test tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Vortex briefly.

-

Analysis: Centrifuge or allow the solid to settle. The clear supernatant containing the derivatized cholesterol is now ready for injection into the GC-MS.

Mechanism II: The Secondary Action as an Alkylating Linker

Once the primary silylation reaction is complete, the terminal chlorobutyl group remains available for further functionalization. This allows the molecule to act as a bifunctional linker or crosslinking agent. This secondary reaction typically requires more stringent conditions than the initial silylation.

This two-step capability is highly valuable in several fields:

-

Surface Modification: The silyl group can first anchor the molecule to a hydroxylated surface (like silica or glass), followed by a reaction at the terminal chloride to attach other functional molecules (e.g., peptides, fluorophores).[9][10][11]

-

Prodrug Synthesis: A drug molecule can be attached to a carrier or solubilizing group through the butyl linker, after the silyl group has been used to connect to another part of the construct.[12][13]

Caption: Two-stage functionalization workflow using CBDCS.

Application: Covalent Surface Modification of Silica

The modification of silica surfaces is critical for chromatography, biosensors, and creating hydrophobic materials.[14] this compound provides a robust method for introducing a reactive alkyl halide handle onto a silica surface.

The mechanism involves two key stages:

-

Hydrolysis and Condensation: The Si-Cl bond of the silane reacts with surface silanol groups (Si-OH) on the silica substrate, forming a stable covalent Si-O-Si bond and releasing HCl.

-

Surface Functionalization: The now surface-bound chlorobutyl chains can be used as anchor points for further reactions.

Caption: Covalent attachment of CBDCS to a silica surface.

Experimental Protocol 2: Surface Functionalization of Silica Gel

-

Objective: To covalently attach a chlorobutyl handle to the surface of silica gel for use as a chromatography stationary phase or a reactive intermediate.

-

Expertise & Causality: This protocol uses anhydrous toluene and reflux conditions. Toluene is an inert solvent that facilitates the reaction without competing with the silane. Refluxing provides the necessary activation energy for the condensation reaction between the silane and the less-reactive surface silanol groups. Washing steps are critical to remove physisorbed reagent and ensure only covalently bound molecules remain.

Materials:

-

Silica Gel (10 g, chromatographic grade, 60 Å pore size)

-

Anhydrous Toluene (100 mL)

-

This compound (5.0 mL)

-

Methanol (50 mL)

-

Dichloromethane (50 mL)

-

Three-neck round-bottom flask (250 mL) with reflux condenser and nitrogen inlet

-

Heating mantle

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Silica Activation: Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: Place the activated silica gel (10 g) and anhydrous toluene (100 mL) into the three-neck flask. Stir the slurry mechanically.

-

Reagent Addition: Add 5.0 mL of this compound to the slurry via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere and maintain for 6 hours with vigorous stirring. This ensures complete reaction with the surface silanol groups.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the modified silica gel by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered silica sequentially with 50 mL of toluene, 50 mL of dichloromethane, and 50 mL of methanol to remove any unreacted silane and byproducts.

-

Drying: Dry the functionalized silica gel in a vacuum oven at 80°C for 12 hours. The material is now ready for subsequent reactions at the terminal chloride.

Safety and Handling

Chlorosilanes are hazardous materials requiring strict handling protocols.

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[1]

-

Flammability: The compound is a flammable liquid and vapor.[1]

-

Reactivity with Water: It reacts rapidly, and sometimes violently, with water, moisture, and protic solvents (like alcohols) to release toxic and corrosive hydrogen chloride (HCl) gas.[2][7][15]

-

Handling: All work must be conducted in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1] Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from air moisture.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[15][16]

Conclusion

The mechanism of action of this compound is defined by the strategic interplay of its two distinct chloro-functional groups. The highly reactive silyl chloride allows for rapid and efficient derivatization of nucleophiles under mild conditions, serving as a powerful tool for protection, analysis, and surface anchoring. The more stable alkyl chloride provides a latent reactive handle, enabling subsequent, deliberate chemical modifications. This dual-mode reactivity, when properly understood and controlled, makes this compound a sophisticated and valuable reagent for researchers, materials scientists, and drug development professionals aiming to construct complex molecular architectures.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 18145-84-1 [m.chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Surface modification of nanoporous alumina surfaces with poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prodrugs design synthesis: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Introduction: Understanding the Utility of a Bifunctional Silane

An In-Depth Technical Guide to the Physical Properties of 4-Chlorobutyldimethylchlorosilane

This compound is a unique organosilicon compound characterized by its dual reactivity.[1] As a bifunctional molecule, it possesses two distinct reactive sites: a chlorosilyl group and a chloroalkyl group. This structural feature makes it a valuable intermediate and building block in a wide array of chemical syntheses, particularly in the development of advanced materials and pharmaceuticals. Its ability to act as a crosslinking agent for silicone polymers and as a linker in more complex molecular architectures underscores its versatility.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, application, and the scientific principles underpinning its behavior.

Core Physical and Chemical Properties

The physical properties of a chemical compound are fundamental to its practical application, dictating storage conditions, handling procedures, and its behavior in a reaction environment. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H14Cl2Si | [1][2] |

| Molecular Weight | 185.17 g/mol | [1][2][3] |

| Appearance | Colorless liquid with a distinct odor | [1] |

| Boiling Point | 100 °C | [1][2] |

| Density | 1.03 g/cm³ | [1][2][4] |

| Refractive Index (n_D) | 1.4503 | [1][2][4] |

| Flash Point | 45 °C | [1][2][4] |

| Vapor Pressure | 0.439 mmHg at 25 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][4] |

Structural Representation

The arrangement of atoms within the this compound molecule is central to its reactivity. The following diagram illustrates its chemical structure.

Caption: Molecular Structure of this compound

Expert Insights into Key Physical Parameters

Understanding the numerical values of physical properties is only the first step. A deeper comprehension of their implications is crucial for successful research and development.

Boiling Point and Vapor Pressure: A Tale of Volatility

With a boiling point of 100 °C, this compound is a relatively volatile liquid.[1][2] Its vapor pressure of 0.439 mmHg at 25 °C further confirms its tendency to evaporate under ambient conditions.[1] This volatility necessitates handling in well-ventilated areas, such as a fume hood, to avoid inhalation of vapors which can be irritating to the respiratory tract.[1][5] From a practical standpoint, this volatility can be advantageous in purification processes like distillation, but it also requires careful consideration of storage conditions to prevent loss of material.

Density: More Than Just Mass per Volume

The density of 1.03 g/cm³ indicates that this compound is slightly denser than water.[1][2][4] While this property might seem trivial, it has practical implications in biphasic reactions or extraction procedures where it would constitute the lower phase if mixed with water (though its reactivity with water makes this a hazardous combination).

Refractive Index: A Window into Purity

The refractive index of 1.4503 is a highly sensitive measure of the substance's purity.[1][2][4] Any deviation from this value can indicate the presence of impurities or degradation products. In a laboratory setting, a quick measurement of the refractive index using a refractometer can serve as a preliminary quality control check before using the reagent in a critical synthesis.

Flash Point and Flammability: A Critical Safety Parameter

The flash point of 45 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[1][2][4] This classifies this compound as a flammable liquid.[1] Consequently, it must be stored away from heat, sparks, and open flames. The use of spark-proof tools and explosion-proof equipment is recommended when handling large quantities.[6]

The Challenge of Hydrolytic Sensitivity

The most critical chemical property influencing the handling and application of this compound is its high sensitivity to moisture.[1][4] The chlorosilyl group readily reacts with water, including atmospheric moisture, in a vigorous and exothermic reaction to produce hydrogen chloride (HCl) gas and siloxanes.[5][7] This reactivity dictates stringent handling and storage protocols.

Experimental Protocol: Inert Atmosphere Handling

To prevent hydrolysis, this compound must be handled under an inert atmosphere, such as dry nitrogen or argon. The following is a standard laboratory protocol for transferring this reagent:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes.

-

Transfer: Use a syringe or cannula that has been purged with inert gas to transfer the liquid from the storage container to the reaction vessel.

-

Storage: The reagent should be stored in a tightly sealed container, preferably with a septum cap, under a positive pressure of inert gas.[7][8]

The following diagram illustrates the decision-making process for the safe handling of moisture-sensitive reagents like this compound.

Caption: Safe Handling Workflow for Moisture-Sensitive Reagents

Applications in Research and Development

The unique bifunctionality of this compound makes it a valuable tool for chemists and material scientists.

-

Surface Modification: The chlorosilyl group can be used to anchor the molecule to silica-based materials, while the chloroalkyl group remains available for further functionalization. This is a common strategy for preparing modified stationary phases in chromatography or for creating functionalized nanoparticles.

-

Crosslinking Agent: In silicone chemistry, it can react with functional groups in polymer chains to form cross-linked networks, thereby enhancing the mechanical and chemical properties of the material.[1]

-

Linker Molecule: In organic synthesis, it can serve as a four-carbon spacer, connecting two different molecular fragments. This is particularly useful in the synthesis of complex molecules where precise control over intermolecular distance is required.

Conclusion

This compound is a versatile and reactive organosilicon compound with a well-defined set of physical properties. A thorough understanding of these properties, particularly its flammability and high sensitivity to moisture, is paramount for its safe and effective use in research and development. By adhering to strict handling protocols and leveraging its unique bifunctional nature, scientists can continue to unlock its potential in the creation of novel materials and complex molecular architectures.

References

A Comprehensive Safety and Handling Guide for 4-Chlorobutyldimethylchlorosilane in Research and Development

Introduction

4-Chlorobutyldimethylchlorosilane (CAS No. 18145-84-1) is a bifunctional organosilicon compound widely utilized by researchers and drug development professionals as a versatile chemical intermediate and crosslinking agent.[1][2] Its unique structure, featuring both a reactive chlorosilane moiety and a terminal alkyl chloride, allows for sequential, orthogonal chemical modifications, making it a valuable building block in the synthesis of complex molecules and functionalized materials.

However, the very reactivity that makes this compound useful also imparts significant hazards. As with many organochlorosilanes, its handling demands a rigorous and informed approach to safety. This guide moves beyond a standard safety data sheet (SDS) to provide a deep, scientifically-grounded framework for the safe utilization of this compound. It is designed to empower researchers with the understanding necessary to not only follow safety protocols but to comprehend the chemical principles that underpin them, ensuring a self-validating system of laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's properties is the first step in a comprehensive safety assessment. This compound is a colorless liquid whose key characteristics are summarized below.[2]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 18145-84-1 | [2][3][4] |

| Molecular Formula | C₆H₁₄Cl₂Si | [2][4] |

| Molecular Weight | 185.17 g/mol | [2][3][4] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.03 g/cm³ | [2][3] |

| Boiling Point | 100 °C | [2][3] |

| Flash Point | 45 °C (113 °F) | [2][3] |

| Refractive Index | 1.4503 | [2][3] |

| Vapor Pressure | 0.439 mmHg at 25°C | [2] |

| Synonyms | (4-Chlorobutyl)chlorodimethylsilane, Chloro-(4-chlorobutyl)-dimethylsilane | [3][4] |

Section 2: Hazard Identification and Mechanistic Causality

The hazards of this compound are primarily dictated by the electrophilic silicon center bonded to a chlorine atom. This Si-Cl bond is highly susceptible to nucleophilic attack, particularly by water.

Core Hazards:

-

Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2] This is not merely an irritant effect; it is a destructive chemical reaction with tissue.

-

Water Reactivity: It reacts with water and moisture, including humidity in the air, to liberate hydrogen chloride (HCl) gas.[1] HCl is a corrosive gas that forms hydrochloric acid upon contact with any moist surface, such as the respiratory tract, eyes, and skin.[5]

-

Flammability: The substance is a flammable liquid with a flash point of 45°C.[2][3]

Causality of Corrosivity: The primary danger stems from the rapid hydrolysis of the chlorosilane functional group. When the compound contacts water (e.g., moisture on skin or in the eyes), the Si-Cl bond is cleaved, producing a silanol and, critically, hydrogen chloride. The generated HCl is the primary agent of corrosion, causing immediate and severe chemical burns.

Caption: Reaction pathway showing the hydrolysis of this compound.

Table 2: GHS Hazard Classification Summary

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage.[1] H226: Flammable liquid and vapor. (Implied by R10 Risk Code[2]) |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

Engineering Controls: The First Line of Defense The causality behind mandating specific engineering controls is to contain the chemical and its hazardous byproducts at the source.

-

Chemical Fume Hood: All handling of this compound MUST be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains the flammable vapors and any HCl gas generated from ambient moisture, preventing inhalation exposure.

-

Safety Shower and Eyewash Station: An immediately accessible and tested safety shower and eyewash station are critical.[1] Due to the speed and severity of corrosion, immediate, high-volume decontamination is the most effective first aid measure.

Personal Protective Equipment (PPE): The Essential Barrier PPE selection must be based on the specific hazards of corrosion and flammability.

Caption: Required Personal Protective Equipment (PPE) for handling the reagent.

Table 3: Personal Protective Equipment Specifications

| Body Area | Required PPE | Rationale and Field Insight |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Goggles alone are insufficient. The rapid generation of HCl gas can cause severe damage to the entire face. The face shield provides a necessary secondary barrier. Contact lenses must not be worn.[1] |

| Hands | Neoprene or nitrile rubber gloves.[1] | Double-gloving is recommended as a best practice. This provides redundancy in case the outer glove is compromised. Inspect gloves for any signs of degradation or pinholes before every use. |

| Body | Flame-retardant lab coat. | Provides protection against splashes and offers a degree of fire resistance given the material's flammability. Ensure the coat is fully buttoned. |

| Respiratory | None required if used in a fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary if engineering controls fail or for emergency response.[6] |

Section 4: Protocols for Safe Handling and Storage

These protocols are designed as self-validating systems; the reasoning behind each step is provided to reinforce safe practices.

Experimental Protocol: Inert Atmosphere Handling This protocol is essential to prevent reagent degradation and hazardous HCl formation.

-

Preparation (The 'Why'): Before introducing the reagent, ensure the environment is free of contaminants that could react violently.

-

Step 1.1: Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Step 1.2: Assemble and flame-dry all glassware under vacuum or in an oven to remove adsorbed water. Allow to cool under a stream of inert gas (Nitrogen or Argon).

-

Step 1.3: Don all required PPE as specified in Section 3.

-

-

Execution (The 'Why'): Maintain an inert atmosphere to prevent hydrolysis.

-

Step 2.1: Pierce the Sure/Seal™ cap on the reagent bottle with a needle connected to a bubbler to relieve any pressure, then connect it to a manifold supplying positive pressure from an inert gas source.

-

Step 2.2: Using a clean, dry, inert-gas-flushed syringe and needle, carefully withdraw the required volume of this compound.

-

Step 2.3: Transfer the reagent to the reaction vessel, which is also being maintained under a positive pressure of inert gas.

-

-

Cleanup (The 'Why'): Neutralize reactive residues before cleaning to prevent hazardous exposures.

-

Step 3.1: Quench the syringe and needle by rinsing with a non-protic, anhydrous solvent (e.g., hexane or dichloromethane) into a dedicated waste container. Then, slowly rinse with a less reactive alcohol like isopropanol to safely react any remaining chlorosilane before a final water rinse.

-

Step 3.2: Wipe down the work surface in the fume hood.

-

Storage Protocol Improper storage is a common cause of laboratory incidents.

-

Conditions: Store in a cool, dry, well-ventilated, and secured area.[1][7] The storage location should be a dedicated cabinet for flammable and corrosive materials.

-

Atmosphere: The reagent must be stored under a dry, inert atmosphere.[1] After first use, flush the headspace of the bottle with nitrogen or argon before re-sealing tightly. Wrapping the cap with Parafilm® provides an additional barrier against atmospheric moisture.

-

Incompatibilities: Segregate from incompatible materials such as alcohols, amines, strong bases, oxidizing agents, and metals.[1][6][8] Crucially, store it far away from any water sources.

Section 5: Emergency Procedures and First Aid

Immediate and correct action is vital. The response must account for the chemical burn and the ongoing generation of HCl.

Caption: Decision tree for first aid response to exposure.

First Aid Measures

-

Skin Contact:

-

Immediately take off all contaminated clothing and shoes.[1][8]

-

Flush the affected skin with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large.[4][9] The prolonged flushing is essential to remove the chemical and the corrosive HCl being generated.

-

Seek immediate medical attention.[1]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Spill Response Protocol

-

Evacuate and Alert: Evacuate all non-essential personnel from the area and alert colleagues and the lab supervisor.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: Use a non-combustible absorbent material like vermiculite or sand to dike the spill. Do NOT use paper towels or other combustible materials.

-

Neutralize: Cautiously and slowly cover the spill with a weak base, such as sodium bicarbonate or calcium carbonate, to neutralize the chemical and the generated HCl.

-

Collect and Dispose: Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly.

Section 6: Disposal Considerations

All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]

-

Waste Collection: Collect waste in a properly labeled, sealed container. The container should specify "Hazardous Waste: Flammable, Corrosive, Water-Reactive."

-

Institutional Policy: Never dispose of this chemical down the drain. Always follow the specific hazardous waste disposal procedures outlined by your institution's Environmental Health & Safety (EHS) department.

Conclusion

This compound is a potent and valuable reagent for chemical synthesis. Its significant hazards, primarily stemming from its corrosivity and reactivity with water, are entirely manageable. A safety-first mindset, grounded in a thorough understanding of the chemical principles outlined in this guide, is paramount. By prioritizing robust engineering controls, utilizing the correct personal protective equipment, and adhering to meticulous handling and emergency protocols, researchers can confidently and safely leverage the synthetic utility of this compound.

References

- 1. gelest.com [gelest.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. capotchem.com [capotchem.com]

- 5. dphhs.mt.gov [dphhs.mt.gov]

- 6. fishersci.com [fishersci.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. fishersci.com [fishersci.com]

- 9. schc.org [schc.org]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to Silylation in Organic Chemistry

Introduction: The Indispensable Role of the Silyl Group

In the intricate world of organic synthesis, the ability to selectively mask and unmask the reactivity of functional groups is paramount. Silylation, the introduction of a substituted silyl group (R₃Si) into a molecule, has emerged as a cornerstone strategy for chemists, enabling complex molecular construction with precision and efficiency.[1] This guide provides a comprehensive exploration of silylation, delving into its fundamental principles, diverse applications, and practical execution. We will move beyond simple procedural descriptions to uncover the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The versatility of silylation stems from its ability to temporarily convert reactive functional groups, such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), into more stable silyl derivatives.[2][3] This "protection" prevents unwanted side reactions during subsequent synthetic transformations.[2][4] Furthermore, the introduction of a silyl group can dramatically alter a molecule's physical properties, enhancing its volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1]

This guide will navigate the diverse landscape of silylating agents, from the workhorse trimethylsilyl (TMS) group to sterically demanding moieties that offer exquisite selectivity. We will dissect the mechanisms of silylation and desilylation, providing a rational basis for reaction design and optimization. Through detailed protocols and illustrative diagrams, this document aims to be an authoritative resource for harnessing the full potential of silylation in modern organic chemistry.

The Heart of the Matter: Silylating Agents and Their Reactivity

The choice of silylating agent is a critical decision that dictates the stability of the resulting silyl ether and the conditions required for its formation and subsequent cleavage.[2] The reactivity of these agents is primarily governed by the steric bulk and electronic effects of the substituents on the silicon atom.[5]

A Tour of Common Silylating Agents

A vast arsenal of silylating agents is available to the modern chemist, each with its unique profile of reactivity and selectivity.[2]

| Silylating Agent | Common Abbreviation | Key Features & Applications |

| Trimethylsilyl Chloride | TMS-Cl | Highly reactive, forms labile TMS ethers. Often used for temporary protection or derivatization for GC-MS.[2][6] |

| Hexamethyldisilazane | HMDS | A less reactive but economical source of TMS groups. Byproduct is ammonia.[2][7] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful silylating agent that produces a neutral acetamide byproduct.[1] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive agent, particularly effective for derivatizing a wide range of functional groups for GC-MS analysis. |

| tert-Butyldimethylsilyl Chloride | TBDMS-Cl or TBS-Cl | Forms robust silyl ethers that are stable to a wide range of reaction conditions but can be selectively removed.[2][5] |

| Triisopropylsilyl Chloride | TIPS-Cl | Offers even greater steric bulk than TBDMS, providing enhanced stability and selectivity for primary alcohols.[1][2] |

| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | Provides highly stable silyl ethers, often employed in complex, multi-step syntheses.[5] |

| Silyl Triflates (e.g., TMS-OTf, TBS-OTf) | Highly reactive silylating agents used for hindered or unreactive alcohols and for the formation of silyl enol ethers.[8][9] |

The Causality of Reactivity: Steric and Electronic Effects

The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[10] Larger, bulkier substituents, such as tert-butyl and isopropyl groups, physically obstruct the approach of reagents that would cleave the Si-O bond.[11] This steric shielding is the primary reason for the increased stability of TBDMS, TIPS, and TBDPS ethers compared to TMS ethers.[5][8]

This steric effect also governs the selectivity of silylation. Bulky silylating agents like TBDMS-Cl and TIPS-Cl will preferentially react with less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols.[1][6] This selectivity is a powerful tool for differentiating between hydroxyl groups within a complex molecule.

Electronic effects also play a role. Electron-donating groups on the silicon atom can influence the stability of the silyl ether.[5] For instance, the methoxy group in the less common TBMPS (tert-Butylmethoxyphenylsilyl) group is expected to increase electron density at the silicon, potentially making it more susceptible to acid-catalyzed cleavage compared to the TBDPS group.[5]

The "How-To": Mechanism and Experimental Protocols

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing silylation procedures.

The Mechanism of Silylation: A Nucleophilic Substitution

Silylation typically proceeds through a nucleophilic substitution mechanism (Sɴ2-type) at the silicon center.[1][2] In the case of protecting an alcohol with a silyl chloride, the reaction is generally facilitated by a base.

Caption: General mechanism of alcohol silylation with a silyl chloride.

The base, often an amine like triethylamine or imidazole, deprotonates the alcohol to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride leaving group to form the silyl ether.[1][2]

For more reactive silylating agents like silyl triflates, a hindered, non-nucleophilic base such as 2,6-lutidine is often employed to prevent side reactions.[8]

Experimental Protocol: A Self-Validating System

A well-designed silylation protocol ensures complete reaction and simplifies purification. The following is a general, yet robust, procedure for the TBDMS protection of a primary alcohol.

Protocol: TBDMS Protection of a Primary Alcohol

-

Reagent Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).[5]

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Choices:

-

Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and helps to dissolve the reagents.[12]

-

Base: Imidazole serves as both a base and a catalyst, activating the silyl chloride.[6]

-

Stoichiometry: A slight excess of the silylating agent and a larger excess of the base ensure the reaction goes to completion.

-

Workup: The aqueous quench protonates any remaining base and hydrolyzes excess silylating agent, facilitating their removal during the extraction.[8]

The Power of Protection: Silylation in Organic Synthesis

The primary application of silylation in organic synthesis is the protection of reactive functional groups, most notably alcohols.[1][2] The wide range of available silyl ethers with varying stabilities allows for the development of sophisticated protection group strategies in the synthesis of complex molecules.[5]

Orthogonal Protection Strategies

The differential stability of various silyl ethers to acidic and basic conditions allows for their selective removal in the presence of one another.[8][13] This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.

Relative Stability of Common Silyl Ethers: [8][14]

-

Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS

-

Basic/Fluoride Conditions: TMS < TES < TIPS < TBDMS ≈ TBDPS

This differential stability allows for a strategic approach to deprotection. For example, a labile TMS ether can be cleaved under mildly acidic conditions while a robust TBDPS ether remains intact.

Caption: A decision-making guide for selective silyl ether deprotection.

Deprotection Protocols: The Art of Unmasking